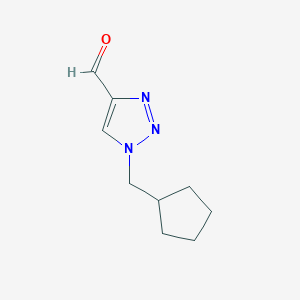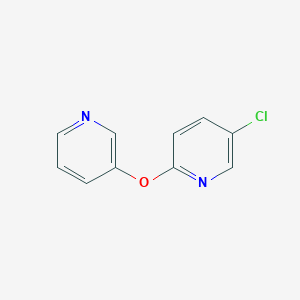![molecular formula C16H30N2O B6499702 N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,2-dimethylpropanamide CAS No. 953931-86-7](/img/structure/B6499702.png)
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,2-dimethylpropanamide, commonly known as CPM, is a cyclic amide compound that has a wide range of applications in scientific research. It is synthesized by the condensation of cyclopentylpiperidine and dimethylpropanamide, and has been used in a variety of studies in pharmacology, biochemistry, and physiology. CPM has also been used to study the effects of drugs on the body.
作用机制
CPM is a cyclic amide compound that binds to a variety of receptors in the body, including opioid receptors, serotonin receptors, and dopamine receptors. Binding to these receptors allows CPM to modulate the activity of these receptors, which in turn affects the body's response to drugs.
Biochemical and Physiological Effects
CPM has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to affect the levels of neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to affect the body's response to drugs, such as opioids and sedatives.
实验室实验的优点和局限性
CPM has several advantages for use in laboratory experiments. It is easily synthesized and is relatively inexpensive. It is also non-toxic, making it safe to use in laboratory experiments. However, CPM is not very stable when exposed to light or air, and it can break down quickly when exposed to these elements.
未来方向
There are a number of potential future directions for the use of CPM in scientific research. It could be used to study the effects of drugs on the brain and nervous system, as well as the effects of drugs on the body's metabolism. It could also be used to study the effects of drugs on the immune system. Additionally, CPM could be used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on the endocrine system. Finally, CPM could be used to study the effects of drugs on the reproductive system.
合成方法
The synthesis of CPM is a straightforward two-step process that involves the condensation of cyclopentylpiperidine and dimethylpropanamide. In the first step, cyclopentylpiperidine is reacted with dimethylpropanamide in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction produces the desired product, CPM, and an excess of dimethylpropanamide. In the second step, the excess dimethylpropanamide is removed by distillation, leaving the pure CPM.
科学研究应用
CPM has been used in a variety of scientific research applications, including pharmacology, biochemistry, and physiology. In pharmacology, CPM has been used to study the effects of drugs on the body. It has also been used in biochemistry to study the biochemical pathways involved in drug metabolism, and in physiology to study the physiological effects of drugs on the body.
属性
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-16(2,3)15(19)17-12-13-8-10-18(11-9-13)14-6-4-5-7-14/h13-14H,4-12H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJQPGKFQRHTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCN(CC1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499621.png)
![5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499623.png)


![1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B6499637.png)
![4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B6499647.png)
![N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B6499657.png)

![2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B6499675.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6499681.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide](/img/structure/B6499688.png)
![5-[(5-chloropyridin-2-yl)oxy]-2-methylpyridine](/img/structure/B6499690.png)

![N-[(1-benzylpiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B6499724.png)
